molecular formula C24H29NO6 B2566358 (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 859135-01-6

(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2566358
CAS No.: 859135-01-6
M. Wt: 427.497
InChI Key: PMSVRLKPJXULKA-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic benzofuran-3(2H)-one derivative characterized by a complex substitution pattern. Its structure features:

  • A benzylidene group at position 2, substituted with 3,4,5-trimethoxy moieties, which contribute to steric bulk and electron-donating effects.
  • A hydroxyl group at position 6, enhancing polarity and interaction with biological targets.

This compound’s design likely aims to optimize bioactivity through balanced lipophilicity (via methoxy and alkylamino groups) and hydrogen-bonding capacity (via hydroxyl and amino groups).

Properties

IUPAC Name

(2Z)-7-[[butyl(methyl)amino]methyl]-6-hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO6/c1-6-7-10-25(2)14-17-18(26)9-8-16-22(27)19(31-23(16)17)11-15-12-20(28-3)24(30-5)21(13-15)29-4/h8-9,11-13,26H,6-7,10,14H2,1-5H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSVRLKPJXULKA-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on existing research.

Biological Activity Overview

Benzofuran derivatives have been extensively studied for their biological properties, including cytotoxicity , antioxidant activity , anti-inflammatory effects , and antimicrobial properties . The compound has shown promise in various studies, indicating its potential as a therapeutic agent.

Key Biological Activities

  • Cytotoxic Effects :
    • Recent studies have demonstrated that benzofuran derivatives can induce apoptosis in cancer cells. For instance, certain derivatives were shown to induce approximately 24% apoptosis in K562 human leukemia cells .
    • The compound's structure suggests it may interact with tubulin polymerization, a crucial mechanism in cancer cell proliferation .
  • Anti-inflammatory Properties :
    • Compounds similar to the one discussed have exhibited significant anti-inflammatory effects by reducing pro-inflammatory cytokines such as TNF and IL-1 . This suggests that the compound may also possess similar properties.
  • Antioxidant Activity :
    • Many benzofuran derivatives have demonstrated the ability to scavenge free radicals, which is essential in preventing oxidative stress-related diseases. This activity is often linked to their ability to modulate cellular pathways involved in oxidative stress responses .
  • Antimicrobial Activity :
    • Some studies have reported moderate antimicrobial activity against Gram-positive strains for related benzofuran derivatives, indicating potential applications in treating infections .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Apoptosis Induction : The compound likely triggers apoptosis via mitochondrial pathways, leading to the release of cytochrome c and subsequent caspase activation. This process has been observed in related compounds where increased ROS levels contribute to cell death .
  • Cytokine Modulation : The ability to downregulate pro-inflammatory cytokines may involve inhibition of NF-κB pathways or other signaling cascades associated with inflammation .
  • Tubulin Interaction : Similar compounds have shown a capacity to inhibit tubulin polymerization, which is critical for cell division and growth in cancer cells .

Study 1: Apoptotic Effects on K562 Cells

In a study investigating various benzofuran derivatives, this compound exhibited significant apoptotic activity. The study measured caspase 3 and 7 activities after treatment with the compound over varying time frames (4, 12, and 48 hours), showing a marked increase in apoptotic markers after 48 hours of exposure.

Time (hours)Caspase Activity Increase (%)
40
1226
48231

Study 2: Anti-inflammatory Potential

Another study highlighted the anti-inflammatory properties of benzofuran derivatives similar to our compound. It reported a reduction of TNF and IL levels by significant percentages after treatment with related compounds.

CytokineReduction (%)
TNF93.8
IL-198
IL-871

Scientific Research Applications

Anticancer Activity

Research has indicated that benzofuran derivatives, including the compound , exhibit significant anticancer properties. The presence of various substituents on the benzofuran ring can enhance cytotoxicity against cancer cell lines. For instance, halogenated derivatives have shown increased anticancer activities due to their ability to form halogen bonds, improving binding affinity to biological targets .

  • Case Study : A study explored the synthesis of several benzofuran derivatives and their effects on human leukemia cell lines. Compounds with specific substitutions demonstrated IC50 values as low as 0.1 μM, indicating potent cytotoxicity without affecting normal cells .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of alkaline phosphatase (AP), an enzyme involved in various biological processes including dephosphorylation. Benzofuran derivatives have shown promise as selective inhibitors against APs, making them valuable in pharmacological applications .

  • Case Study : A series of synthetic molecules based on benzofuran scaffolds were evaluated for their inhibitory activity against APs. The results indicated that certain derivatives exhibited superior inhibition compared to traditional inhibitors, suggesting a new class of therapeutic agents for diseases related to enzyme dysregulation .

Mechanistic Studies

The mechanisms by which these compounds exert their biological effects have also been a focus of research. Understanding the structure-activity relationship (SAR) is crucial for optimizing efficacy and minimizing toxicity.

  • Findings : Studies have shown that specific functional groups on the benzofuran moiety are essential for enhancing biological activity. For example, the presence of hydroxyl and methoxy groups significantly influences the pro-apoptotic properties of these compounds .

Data Tables

Application AreaKey FindingsReferences
Anticancer ActivitySignificant cytotoxicity against leukemia cell lines; IC50 values < 0.1 μM
Enzyme InhibitionNew class of selective inhibitors for alkaline phosphatase
Mechanistic InsightsFunctional groups critical for enhancing activity; SAR studies conducted

Chemical Reactions Analysis

Key Reagents and Conditions

StepReagents/ConditionsPurpose
1KOH/MeOH, refluxAldol condensation to form the benzylidene group
2HCl (1N)Acid workup to protonate and isolate the product
3Ethyl acetate/DCM extractionPurification of the crude product

Structural Features and Reactivity

The compound contains:

  • Benzofuran-3(2H)-one core : Provides the scaffold for conjugation.

  • Benzylidene substituent (3,4,5-trimethoxybenzylidene): Enhances stability and potential biological activity via electron-donating methoxy groups.

  • Aminomethyl group (butyl(methyl)amino): Likely introduced via alkylation or nucleophilic substitution.

Comparison with Analogous Aurones

FeatureCurrent CompoundExample Analog (A7 from )
Benzylidene substituent3,4,5-trimethoxybenzylidene3-(benzyloxy)benzylidene
Position 7 substituent(butyl(methyl)amino)methylAcetamide group
Hydroxylation6-hydroxy groupAbsent

Reaction Mechanism

The aldol condensation mechanism involves:

  • Enolate formation : Deprotonation of the benzofuran-3(2H)-one by KOH generates an enolate.

  • Nucleophilic attack : The enolate attacks the benzaldehyde carbonyl carbon.

  • Elimination : Water is eliminated to form the conjugated benzylidene system.

This pathway is supported by studies on similar aurones, where hydroxyl groups at specific positions enhance hydrogen bonding with targets .

Stability and Functional Group Interactions

  • Hydroxy groups : The 6-hydroxy group may participate in hydrogen bonding, influencing solubility and bioactivity.

  • Aminomethyl group : The butyl(methyl)amino group could engage in ionic interactions or act as a leaving group under certain conditions.

  • Methoxy groups : Electron-donating methoxy substituents on the benzylidene moiety likely stabilize the conjugated system.

Research Findings

  • Antimicrobial activity : Aurones with benzyloxy or methoxy groups (e.g., A7 in ) exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi .

  • Synthesis optimization : Use of neutral alumina in softer methods avoids side reactions (e.g., nucleophilic substitution by methoxide) .

  • Structural modifications : Replacement of hydroxy groups with fluorine or methoxy groups alters activity, as seen in antiviral aurones .

Challenges and Limitations

  • Scalability : Multi-step synthesis may require optimization for large-scale production.

  • Selectivity : Controlling regiochemistry during condensation is critical to avoid byproducts.

  • Functional group compatibility : The aminomethyl group may require protection during subsequent reactions.

References WO2022008678A2: Aurone derivatives for bacterial/fungal control. PMC3579765: Synthesis of HCV-inhibiting aurones via aldol condensation. Chemsrc: Structural data for a butyl(methyl)amino-substituted aurone. WO2017180644A1: Therapeutic aurones with antifungal and immunomodulatory activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Benzofuran-3(2H)-one Derivatives

The following table compares key structural and functional features of the target compound with analogs from the evidence:

Compound Name Substituents (Position) Benzylidene Substitution Key Functional Groups Bioactivity/Applications References
Target Compound 6-OH; 7-(butyl(methyl)amino)methyl; 2-benzylidene 3,4,5-trimethoxy Hydroxyl, tertiary amine, methoxy In silico predicted antifungal/antimicrobial
(Z)-7-((dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one 6-OH; 7-(dimethylamino)methyl; 4-methyl 2-fluoro Fluorine, tertiary amine Antifungal (synergistic with amiodarone)
(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one 6-OH; 7-methyl; 2-benzylidene 4-methoxy Hydroxyl, methoxy Antimicrobial (plant-derived bioactives)
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one 6-OH; 7-(bis(2-methoxyethyl)amino)methyl 2-chloro Chlorine, polyether-modified amine In silico binding studies
(Z)-6,7-dihydroxy-2-(2,4,5-trihydroxybenzylidene)benzofuran-3(2H)-one 6,7-diOH; 2-benzylidene 2,4,5-trihydroxy Multiple hydroxyls Antioxidant potential

Key Comparative Insights

Benzylidene Substitution: The 3,4,5-trimethoxy group in the target compound enhances lipophilicity and may improve membrane permeability compared to hydroxyl-rich analogs (e.g., ’s trihydroxy derivative) .

Amino-Methyl Modifications: The butyl(methyl)amino group in the target compound offers a balance between lipophilicity and solubility, contrasting with the more hydrophilic bis(2-methoxyethyl)amino group in or the smaller dimethylamino in . Bulkier amino groups (e.g., bis(2-methoxyethyl)) may hinder binding to sterically constrained targets, whereas smaller groups (e.g., dimethylamino) enhance flexibility .

Docking studies (e.g., using AUTODOCK 3.0 ) could predict the target’s binding affinity to fungal cytochrome P450 or bacterial efflux pumps, leveraging its trimethoxy and amino motifs.

Physicochemical Properties: The hydroxyl group at position 6 in all analogs enhances water solubility, but this is counterbalanced by lipophilic substituents (e.g., methoxy, alkylamino). Methoxy groups in the target compound may prolong metabolic stability compared to hydroxylated derivatives, which are prone to glucuronidation .

Q & A

Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Claisen-Schmidt condensation between a substituted benzofuran-3(2H)-one and a 3,4,5-trimethoxybenzaldehyde derivative to form the benzylidene scaffold. Reaction conditions (e.g., acid/base catalysts, solvent polarity) significantly impact the Z/E isomer ratio .
  • Step 2: Introduction of the 6-hydroxy group via demethylation of a methoxy-protected precursor using reagents like BBr₃ or AlCl₃. Temperature control (0–25°C) minimizes side reactions .
  • Step 3: Functionalization of the 7-position with a butyl(methyl)aminomethyl group via Mannich reaction, employing formaldehyde and butylmethylamine. Solvent choice (e.g., THF, DMF) and stoichiometry influence yield .

Optimization Table:

StepKey VariablesOptimal ConditionsYield Range
1Catalyst (NaOH vs. HCl)NaOH in ethanol, 60°C45–60%
2Demethylation agentBBr₃ in DCM, 0°C70–85%
3Amine ratio (1:1.2)THF, 24 h stirring50–65%

Basic: How is the Z-configuration of the benzylidene moiety confirmed experimentally?

Methodological Answer:
The Z-configuration is validated using:

  • 1H NMR Spectroscopy: The coupling constant (J) between the benzylidene proton and the adjacent furanone proton typically falls below 10 Hz in Z-isomers, compared to >12 Hz for E-isomers .
  • X-ray Crystallography: Single-crystal analysis provides unambiguous stereochemical assignment, as seen in structurally analogous benzofuranones .
  • NOESY Experiments: Nuclear Overhauser effects between the benzylidene proton and the furanone oxygen confirm spatial proximity in the Z-form .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Methodological Answer:
SAR studies focus on systematic modifications:

  • Variation of Substituents: Replace the 3,4,5-trimethoxy group with other aryl moieties (e.g., 3,4-dihydroxy, 4-nitro) to assess electronic effects on target binding .
  • Side Chain Optimization: Modify the butyl(methyl)aminomethyl group to shorter/longer alkyl chains or tertiary amines to probe steric and basicity contributions .
  • Biological Assays: Test derivatives against relevant targets (e.g., kinases, microbial enzymes) using dose-response curves (IC₅₀, EC₅₀) and compare potency .

Example SAR Table (Antimicrobial Activity):

DerivativeR₁ (Benzylidene)R₂ (7-position)MIC (μg/mL)
Parent3,4,5-OMeButyl(methyl)amine12.5
Derivative A3,4-OHButyl(methyl)amine6.2
Derivative B3,4,5-OMeEthyl(propyl)amine25.0

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina or Schrödinger to model interactions with targets (e.g., Mycobacterium tuberculosis MtrA). Key parameters include grid box size (20 ų) and Lamarckian genetic algorithm settings .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen bond occupancy .
  • Pharmacophore Modeling: Identify essential features (e.g., hydrogen bond acceptors at 3,4,5-OMe groups) using tools like Phase or MOE .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for IC₅₀ validation) .
  • Compound Purity: Validate purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry .
  • Cellular Context: Account for cell line-specific expression of transporters or metabolizing enzymes by repeating assays in multiple models (e.g., HEK293 vs. HeLa) .

Validation Workflow:

Re-synthesize disputed compounds using published protocols.

Characterize rigorously (NMR, HRMS).

Re-test in parallel assays with internal controls.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]+ calculated vs. observed) with accuracy <5 ppm .
  • Multinuclear NMR (¹H, ¹³C, DEPT): Assign all protons and carbons, focusing on the benzylidene (δ 7.1–7.3 ppm) and furanone carbonyl (δ 180–185 ppm) regions .
  • HPLC-PDA: Monitor purity and stability under accelerated degradation conditions (40°C/75% RH for 4 weeks) .

Advanced: How can the compound’s solubility and bioavailability be improved for in vivo studies?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated hydroxy groups) to enhance lipophilicity, followed by enzymatic cleavage in vivo .
  • Nanoparticle Formulation: Use PLGA or liposomal carriers to increase aqueous solubility. Optimize particle size (<200 nm) via dynamic light scattering (DLS) .
  • Salt Formation: Screen counterions (e.g., HCl, mesylate) using pH-solubility profiles and powder X-ray diffraction (PXRD) to identify stable crystalline forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.